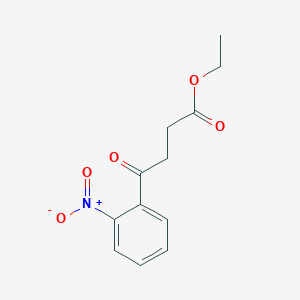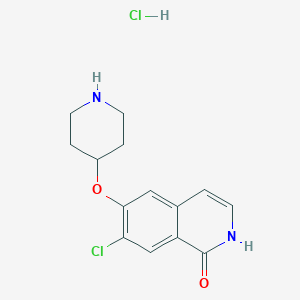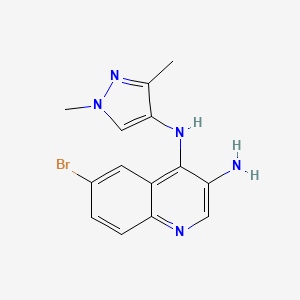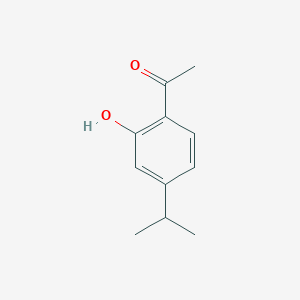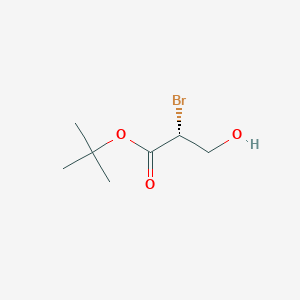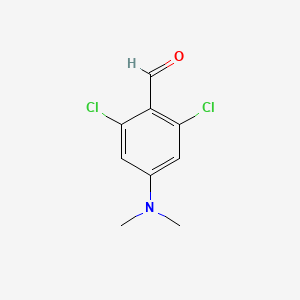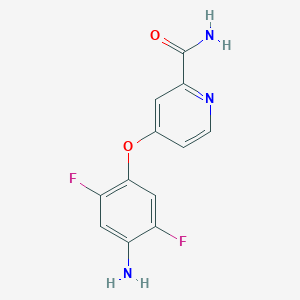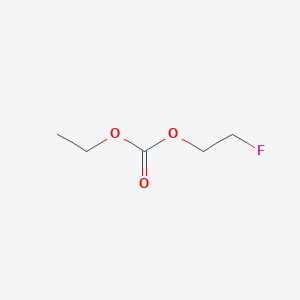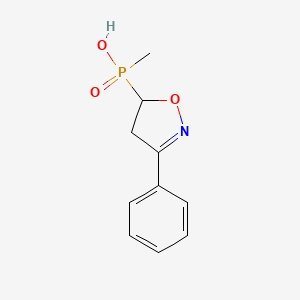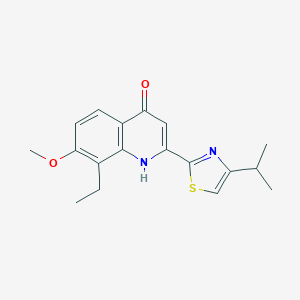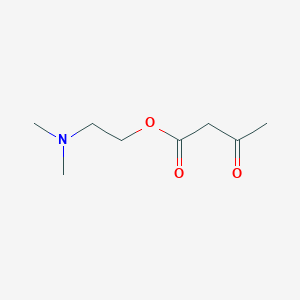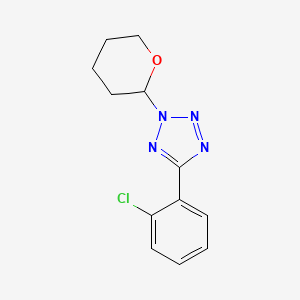
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine
Descripción general
Descripción
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that features both a dimethylamino group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-nitroaniline with 2-(dimethylamino)ethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Reduction: 2-(Dimethylamino)ethyl(4-aminophenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl(4-aminophenyl)amine: Similar structure but with an amino group instead of a nitro group.
2-(Dimethylamino)ethyl(4-chlorophenyl)amine: Contains a chloro group instead of a nitro group.
2-(Dimethylamino)ethyl(4-methylphenyl)amine: Features a methyl group instead of a nitro group.
Uniqueness
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both a dimethylamino group and a nitrophenyl group, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical reactions and applications in different fields.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-12(2)8-7-11-9-3-5-10(6-4-9)13(14)15/h3-6,11H,7-8H2,1-2H3 |
Clave InChI |
BAGMQZQOPSFTHS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
